Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (molecular formula: C₁₈H₁₅F₃N₂O₃S) is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. Its structure includes a trifluoromethyl group at position 4, a 4-methoxyphenyl substituent at position 6, and an ethyl ester group at position 2. Predicted physicochemical properties include a molecular weight of 396.08 g/mol and collision cross-section values (e.g., 189.2 Ų for [M+H]+) .
Properties
CAS No. |
354793-25-2 |
|---|---|
Molecular Formula |
C18H15F3N2O3S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3 |
InChI Key |
LGNBTVFAKSIGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction using a methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid, a critical step for further derivatization.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Basic hydrolysis (aqueous NaOH) | NaOH (6 equiv), EtOH/H₂O | 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
| Acidic hydrolysis | HCl (conc.), reflux | Same as above |
This intermediate serves as a precursor for amide coupling reactions (see Section 2) .
Amide Bond Formation
The carboxylic acid derived from hydrolysis reacts with primary/secondary amines under coupling conditions to form bioactive amides.
| Coupling Method | Reagents | Example Amine | Product |
|---|---|---|---|
| HATU-mediated | HATU, DIPEA, DMF, room temperature | Piperidine | 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| EDCI/HOBt | EDCI, HOBt, DCM, 0°C to RT | Benzylamine | N-Benzyl-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
These reactions are pivotal for modifying pharmacokinetic properties in medicinal chemistry applications .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thieno[2,3-b]pyridine core facilitates SNAr reactions at the 2- and 6-positions.
| Position | Electrophile | Conditions | Product |
|---|---|---|---|
| 6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, dioxane, reflux | 6-(4-Methoxyphenyl)-substituted derivatives (precursor to parent compound) |
| 2 | Ethyl thioglycolate | K₂CO₃, EtOH, reflux | Thioether intermediates for cyclization |
The 4-trifluoromethyl group enhances electrophilicity at adjacent positions, enabling regioselective substitutions .
Oxidative Transformations
The 3-amino group participates in oxidative dimerization and functionalization:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| NaOCl | EtOH/H₂O, RT | Dimeric thieno[2,3-b]pyridine derivatives via N–N coupling |
| MCPBA | DCM, 0°C to RT | Sulfoxide or sulfone derivatives (depending on stoichiometry) |
Dimerization products retain antitumor activity in preliminary assays .
Acylation of the 3-Amino Group
The primary amine undergoes acylation to introduce diverse substituents:
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0°C | 3-Acetamido-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
| Benzoyl chloride | Et₃N, THF, reflux | 3-Benzamido derivative |
Acylated derivatives show enhanced metabolic stability in vitro .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable further functionalization:
| Reaction Type | Reagents | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | Aryl boronic acids | 6-Aryl-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylates |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Aryl halides | N-Arylated derivatives at the 3-position |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cyclization Reactions
Intramolecular cyclizations generate fused heterocycles:
| Cyclization Trigger | Conditions | Product |
|---|---|---|
| Thermal | Toluene, 110°C | Thieno[3,2-g]quinoline derivatives |
| Microwave-assisted | DMF, 150°C, 30 min | Pyrido[4,3-b]thieno[2,3-d]pyrimidines |
Cyclized products exhibit improved binding affinity to kinase targets .
Key Reactivity Insights
-
Steric and Electronic Effects : The 4-trifluoromethyl group directs substitutions to the 6-position due to its strong electron-withdrawing nature.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr and cross-coupling reactions.
-
Stability Considerations : The ethyl ester is stable under acidic conditions but prone to hydrolysis in basic media.
This reactivity profile underscores the compound's versatility as a scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[2,3-b]pyridine derivatives, including ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, exhibit promising anticancer properties. Studies have shown that modifications in the thieno[2,3-b]pyridine scaffold can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent .
Agricultural Science
Pesticide Development
this compound is being explored for its potential use in agricultural applications as a pesticide or herbicide. Its unique structure may contribute to its effectiveness in targeting specific pests while minimizing harm to non-target organisms .
Material Science
Polymer Synthesis
In material science, compounds like this compound are being studied for their potential applications in synthesizing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices could lead to materials with improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Substituent Effects on Physicochemical Properties
Trifluoromethyl (CF₃) vs. Methoxy (OMe) Groups: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to methoxy or bromophenyl substituents (e.g., 12a, 6d) .
Ester (COOEt) vs. Carboxamide (CONHR) Groups :
- Ethyl esters (target, 12a, 6d) generally exhibit higher hydrolytic stability than carboxamides (e.g., Compound 7) but lower solubility in aqueous media .
- Carboxamides (e.g., Compound 7) often show enhanced hydrogen-bonding capacity, which may improve target affinity .
Aromatic Substituents at Position 6 :
- The 4-methoxyphenyl group in the target compound contributes to π-π stacking interactions, whereas brominated or heterocyclic substituents (e.g., 5-bromobenzofuran in 6d) may enhance steric bulk and alter pharmacokinetics .
Biological Activity
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (referred to as Compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula and features a thieno[2,3-b]pyridine core structure substituted with an ethyl group, a trifluoromethyl group, and a methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O3S |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
| InChI | InChI=1S/C18H15F3N2O3S/c1-3-26-17(24)15... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including Compound 1. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various tumor cell lines:
- HeLa Cells : IC50 values around 5 μM.
- MCF-7 Cells : IC50 values around 6 μM.
- PC-3 Cells : IC50 values as low as 1.48 μM.
These findings suggest that Compound 1 may exhibit similar or enhanced anticancer properties due to its unique structure and substituents.
The mechanism by which Compound 1 exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Targeting Specific Kinases : Research indicates that thieno[2,3-b]pyridine derivatives may inhibit kinases involved in tumor growth and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, Compound 1 may also possess anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This suggests that Compound 1 could be beneficial in treating inflammatory diseases.
Study on Antiproliferative Effects
A study published in MDPI evaluated various thieno[2,3-b]pyridine derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that compounds with similar structural motifs to Compound 1 exhibited significant growth inhibition in cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of Compound 1 with key biological targets such as VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these targets, potentially leading to inhibition of angiogenesis and tumor growth .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction, which allows efficient assembly of the thieno[2,3-b]pyridine core. For example:
- Step 1 : Condensation of aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with ethyl acetoacetate and thiourea derivatives under acidic conditions to form dihydropyrimidinone intermediates .
- Step 2 : Cyclization with 3-aminothiophene derivatives or functionalized isoxazoles to introduce the trifluoromethyl and amino groups. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methylene chloride/petroleum ether) is used to isolate the final product .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. For example, similar thieno[2,3-b]pyridine derivatives have been analyzed to determine bond angles, torsion angles, and packing interactions .
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., methoxy, trifluoromethyl), while high-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are employed to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
- Simulate UV-Vis spectra to correlate experimental absorption maxima (e.g., λmax ~ 320 nm) with HOMO-LUMO gaps .
- Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like kinase enzymes, leveraging crystal structure data from related antitumor intermediates .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS fragmentation patterns) require systematic validation:
- Variable Temperature NMR : Resolves dynamic effects caused by rotational barriers in the thieno[2,3-b]pyridine ring .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signal assignments in complex heterocycles .
- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases like EGFR or VEGFR2, referencing structurally similar pyridine derivatives .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM) to assess potency .
- SAR Studies : Modify the methoxyphenyl or trifluoromethyl groups to correlate structural changes with activity trends .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritant properties .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF or ethyl acetate) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1% .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, which may exhibit varying melting points .
- Solvent Effects : Test recrystallization in alternative solvents (e.g., ethanol vs. acetonitrile) to isolate the most stable crystalline form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
